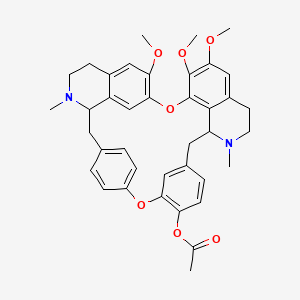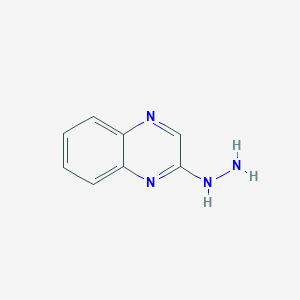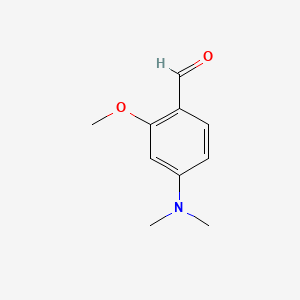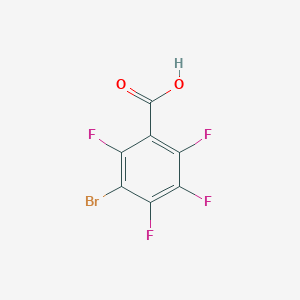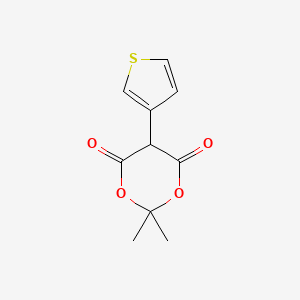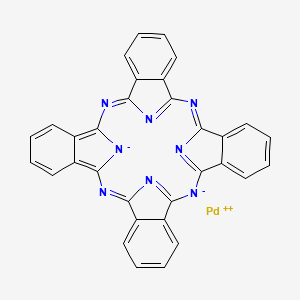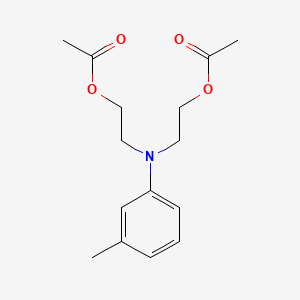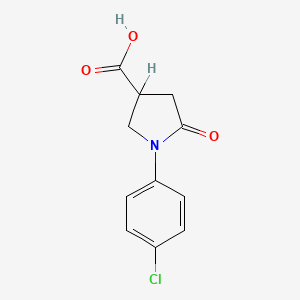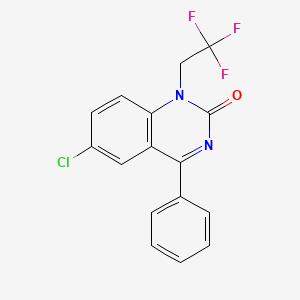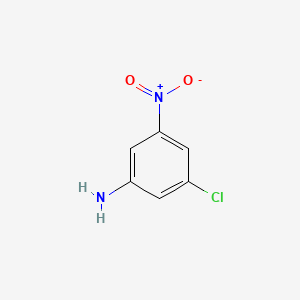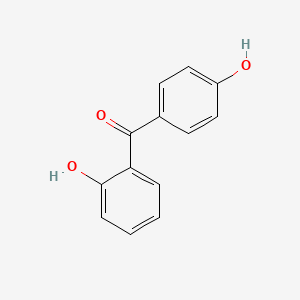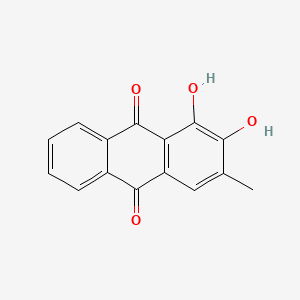
1,2-Dihydroxy-3-methylanthraquinone
Overview
Description
1,2-Dihydroxy-3-methylanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been used in various therapeutic applications for centuries
Mechanism of Action
Target of Action
The primary targets of 1,2-Dihydroxy-3-methylanthraquinone are essential cellular proteins . These proteins play a crucial role in the viability of cancer cells . The compound inhibits cancer progression by interacting with these proteins .
Mode of Action
This compound interacts with its targets, leading to changes in the cancer cells. The compound inhibits cancer progression by targeting essential cellular proteins . This interaction results in the inhibition of cancer cell proliferation, invasion, migration, metastasis, and induction of cellular apoptosis .
Biochemical Pathways
This compound affects various biochemical pathways. It has been found to inhibit key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells . The downstream effects of these interactions include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis .
Pharmacokinetics
The compound’s molecular weight is 25424 , which is within the range generally favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis . These effects are mediated through the up-regulation of caspase-3, -8, and -9 proteases activities, indicating involvement of mitochondrial apoptotic and death receptor pathways .
Biochemical Analysis
Biochemical Properties
1,2-Dihydroxy-3-methylanthraquinone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as α-glucosidase, where it acts as an inhibitor with an IC50 value of 185 μM . Additionally, this compound has been observed to inhibit homologous recombination repair in osteosarcoma cells through the MYC-CHK1-RAD51 axis . These interactions highlight the compound’s potential in modulating enzyme activity and influencing cellular repair mechanisms.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In osteosarcoma cells, this compound has been found to inhibit cell proliferation and DNA damage repair through the PI3K/AKT signaling pathway . Furthermore, it has been shown to induce apoptosis in HepG2 carcinoma cells by up-regulating caspase-3, -8, and -9 proteases activities . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its impact on enzyme activity. This compound has been shown to inhibit homologous recombination repair by regulating the MYC-CHK1-RAD51 pathway . Additionally, it induces apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and p53, while down-regulating anti-apoptotic proteins like Bcl-2 . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity on α-glucosidase and its pro-apoptotic effects in cancer cells over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its enzymatic interactions. The compound has been shown to inhibit α-glucosidase, affecting glucose metabolism . Additionally, its interactions with the MYC-CHK1-RAD51 pathway suggest its involvement in DNA repair and cell cycle regulation . These metabolic pathways highlight the compound’s potential in modulating metabolic flux and influencing metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound has been shown to localize in the cytoplasm and nucleus of cancer cells, where it exerts its pro-apoptotic effects . Additionally, its interactions with transporters and binding proteins may influence its distribution and accumulation within specific cellular compartments . These findings underscore the importance of understanding the compound’s transport mechanisms for its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization that affects its activity and function. The compound has been observed to localize in the mitochondria, where it induces mitochondrial membrane potential reduction and promotes apoptosis . Additionally, its presence in the nucleus suggests its involvement in regulating gene expression and DNA repair . These subcellular localizations highlight the compound’s multifaceted role in cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-3-methylanthraquinone can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 2-methyl resorcinol under acidic conditions . This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the anthraquinone structure.
Industrial Production Methods
Industrial production of anthraquinones, including this compound, often involves the oxidation of anthracene or the Friedel-Crafts reaction of benzene with phthalic anhydride in the presence of aluminum chloride . These methods are scalable and can produce large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-3-methylanthraquinone undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, each with unique chemical and biological properties .
Scientific Research Applications
1,2-Dihydroxy-3-methylanthraquinone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-3-methylanthraquinone:
1,5-Dihydroxy-3,4-dimethoxy-2-methylanthraquinone: This derivative has additional methoxy groups, which alter its chemical properties and biological activities.
Uniqueness
1,2-Dihydroxy-3-methylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives .
Properties
IUPAC Name |
1,2-dihydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAGCTACMMYJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330372 | |
| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-63-1 | |
| Record name | 602-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-dihydroxy-3-methylanthraquinone exhibit antiosteoporotic effects?
A1: The research indicates that this compound exhibits antiosteoporotic activity through a dual mechanism:
- Increased Osteoblast Activity: This compound was found to enhance osteoblast activity, specifically by increasing alkaline phosphatase (ALP) activity. [] ALP is an enzyme crucial for bone mineralization, suggesting that this compound might promote bone formation.
- Inhibition of Osteoclast Activity: The compound demonstrated inhibitory effects on osteoclast activity, specifically by suppressing tartrate-resistant acid phosphatase (TRAP) activity and bone resorption. [] TRAP is an enzyme highly expressed in osteoclasts and involved in bone resorption. By inhibiting TRAP activity, this compound may prevent excessive bone breakdown.
Q2: Are there other anthraquinones in Morinda officinalis with potential antiosteoporotic effects?
A2: Yes, the research highlights that this compound is just one of several anthraquinones isolated from Morinda officinalis with potential antiosteoporotic effects. [, ] Other noteworthy compounds include:
- Physcion: This compound exhibited strong inhibitory effects on osteoclastic bone resorption. []
- 1,3,8-trihydroxy-2-methoxy-anthraquinone: Similar to this compound, this compound also showed an ability to increase osteoblast ALP activity and inhibit osteoclastic bone resorption. []
- Rubiadin-1-methyl ether and 2-hydroxy-1-methoxy-anthraquinone: These compounds demonstrated the ability to promote osteoblast proliferation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


